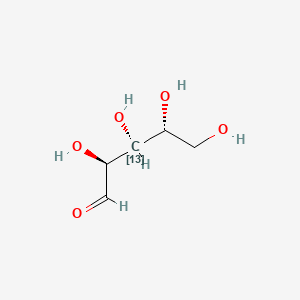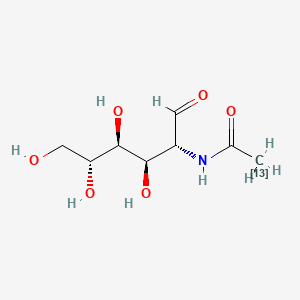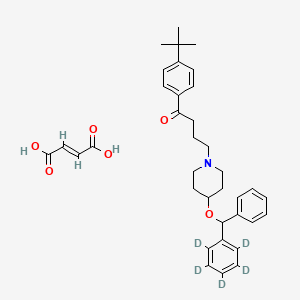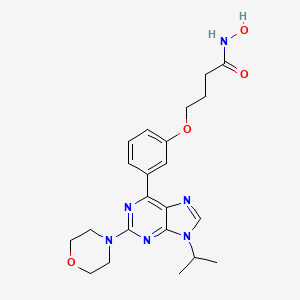
D-Lyxose-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Lyxose-13C: is a rare sugar, specifically a pentose, which is labeled with the stable isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracing experiments. D-Lyxose itself is an aldopentose, meaning it contains five carbon atoms and an aldehyde group. The carbon-13 isotope labeling allows for more precise tracking and analysis in biochemical and physiological studies.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose-13C typically involves the degradation of D-galactose. One common method is the oxidation of D-galactose to D-galactonic acid, followed by its conversion to calcium or barium salts. These salts are then subjected to oxidative degradation, often catalyzed by trifluoroacetate ferric, to yield D-Lyxose . The reaction conditions are usually mild, with the catalyst concentration ranging from 0.01 to 0.02 mmol per mg of D-galactose.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process generally follows the same synthetic routes as laboratory preparation, with additional steps for purification and quality control to ensure the isotopic labeling is consistent and precise.
化学反应分析
Types of Reactions: D-Lyxose-13C undergoes various chemical reactions, including:
Isomerization: Catalyzed by D-lyxose isomerase, converting D-Lyxose to D-xylulose.
Oxidation: Can be oxidized to D-lyxonic acid under specific conditions.
Reduction: Reduction of D-Lyxose can yield D-lyxitol.
Common Reagents and Conditions:
Isomerization: Typically involves enzymes like D-lyxose isomerase under mild conditions.
Oxidation: Often uses oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly employs reducing agents like sodium borohydride.
Major Products:
Isomerization: Produces D-xylulose.
Oxidation: Yields D-lyxonic acid.
Reduction: Results in D-lyxitol.
科学研究应用
D-Lyxose-13C has a wide range of applications in scientific research:
Chemistry: Used in studying reaction mechanisms and pathways, especially in carbohydrate chemistry.
Biology: Employed in metabolic tracing experiments to understand the metabolic pathways of sugars.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of rare sugars and functional foods
作用机制
The mechanism of action of D-Lyxose-13C primarily involves its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the compound through various biochemical pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This helps in identifying the molecular targets and pathways involved in the metabolism of D-Lyxose.
相似化合物的比较
D-Xylulose: An isomer of D-Lyxose, also involved in similar metabolic pathways.
D-Mannose: Another aldose sugar that can undergo similar isomerization reactions.
L-Ribulose: A ketopentose that shares some chemical properties with D-Lyxose.
Uniqueness: D-Lyxose-13C is unique due to its isotopic labeling, which makes it particularly valuable for precise metabolic studies. Its ability to undergo various chemical reactions and its role in producing other rare sugars further highlight its importance in scientific research.
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i5+1 |
InChI 键 |
PYMYPHUHKUWMLA-XEFVJWAASA-N |
手性 SMILES |
C([C@H]([13C@@H]([C@@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)


![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)





